molecular formula C10H11ClN2 B6173488 2-(7-chloro-1H-indol-5-yl)ethan-1-amine CAS No. 887582-03-8

2-(7-chloro-1H-indol-5-yl)ethan-1-amine

Cat. No.: B6173488
CAS No.: 887582-03-8
M. Wt: 194.7
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Description

2-(7-Chloro-1H-indol-5-yl)ethan-1-amine is a substituted indole derivative characterized by a chlorine atom at the 7-position of the indole ring and an ethanamine side chain at the 5-position. This compound belongs to a class of bioactive molecules where the indole scaffold is frequently modified to explore pharmacological properties, including interactions with neurotransmitter receptors or enzyme inhibition.

Properties

CAS No.

887582-03-8

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

94

Origin of Product

United States

Chemical Reactions Analysis

2-(7-chloro-1H-indol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Saturation

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Structure : Features a saturated dihydroindole ring with a methylamine group at position 3.
  • The methylamine group (vs. ethanamine) shortens the side chain, impacting molecular flexibility and receptor binding.

2-(1H-Indol-3-yl)ethan-1-amine Derivatives

  • Structure : Substitutions at the indole 3-position (e.g., methoxy, acrylate groups).
  • Key Differences: Position 3 substitutions may enhance interactions with serotonin receptors compared to position 5 analogs. For example, 5-methoxytryptamine (5-MeO-T) is a known serotonin receptor agonist, whereas 7-chloro substitution at position 5 could redirect selectivity toward other targets .
Halogen Substitution Patterns

2-(5-Chloro-7-Fluoro-1H-indol-3-yl)ethan-1-amine

  • Structure : Dual halogenation (Cl at position 5, F at position 7) on the indole ring.
  • Key Differences : The addition of fluorine, a highly electronegative atom, may improve blood-brain barrier penetration compared to the single chloro-substituted target compound. Dual halogens could also increase steric hindrance, affecting binding pocket accessibility .

2-(5-Fluoro-1-Methyl-1H-indol-3-yl)ethan-1-amine

  • Structure : Fluorine at position 5 and a methyl group at position 1.
  • Fluorine’s electron-withdrawing effect may stabilize the indole ring, contrasting with the target compound’s chloro-substituent at position 7 .
Side Chain Modifications

5-Methoxytryptamine (5-MeO-T)

  • Structure : Methoxy group at position 5 and ethanamine at position 3.
  • Key Differences: The methoxy group’s electron-donating nature enhances serotonin receptor affinity, whereas the target compound’s chloro group may favor interactions with monoamine oxidase (MAO) or dopamine receptors. This highlights how electronic effects dictate target selectivity .

2-(2-Methyl-5-Nitroimidazol-1-yl)ethan-1-amine

  • Structure : Imidazole core with nitro and methyl substituents.
  • Key Differences: Replacing indole with imidazole alters aromaticity and hydrogen-bonding capacity.

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